molecular formula C5H10O4 B052923 2,3-Dihydroxypropyl acetate CAS No. 106-61-6

2,3-Dihydroxypropyl acetate

Cat. No. B052923
CAS RN: 106-61-6
M. Wt: 134.13 g/mol
InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dihydroxypropyl acetate involves chemical reactions that introduce the hydroxypropyl group into the acetate structure. One method involves the reaction of 3-chloro-1,2-propanediol with alkali cellulose in dioxane, or with glycidol in acetone, leading to water-soluble 2,3-dihydroxypropylcellulose with good solubility and yield when using glycidol (Zhang et al., 1988). Another approach involves the regioselective ring-opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, showcasing the role of catalysts in enhancing selectivity and efficiency (Yadav & Surve, 2013).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl acetate and its derivatives has been characterized using various spectroscopic techniques. The structural analysis often involves nuclear magnetic resonance (NMR) and X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule. For example, the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid provide insights into the crystal structure and ketonic configuration of related compounds (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

2,3-Dihydroxypropyl acetate undergoes various chemical reactions that highlight its reactivity and functional group transformations. The acetylation of alcohols, phenols, and amines into their corresponding acetates using acetic anhydride in the presence of La(NO3)3·6H2O as a catalyst under solvent-free conditions illustrates the chemical versatility of related structures (Reddy et al., 2006).

Physical Properties Analysis

The physical properties of 2,3-Dihydroxypropyl acetate, such as solubility, melting point, and boiling point, are crucial for its application in various fields. These properties depend on the molecular structure and the presence of functional groups. The synthesis and characterization of derivatives, like 2,3-dihydroxypropylcellulose, reveal the impact of substitution on solubility and viscosity, indicating the material's potential for specific applications (Zhang et al., 1988).

Chemical Properties Analysis

The chemical properties of 2,3-Dihydroxypropyl acetate, including reactivity with other chemical species, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding its behavior in chemical syntheses and applications. Studies on the compound's synthesis, such as the acetylation reactions and ring-opening reactions, provide insights into its reactivity and potential as a building block for more complex molecules (Reddy et al., 2006); (Yadav & Surve, 2013).

Scientific Research Applications

  • Polymer Science and Material Engineering :

    • Protection and polymerization of functional monomers like 2,3-dihydroxypropyl methacrylate have applications in creating water-soluble polymers and block copolymers, useful in various industrial applications (Mori, Hirao, & Nakahama, 1994).
    • 3-Chloro-2-hydroxypropyl acetate, a compound related to 2,3-dihydroxypropyl acetate, has wide applications in producing epoxy resins and reactive polymers for coating various materials (Yadav & Surve, 2013).
  • Chemical Synthesis and Catalysis :

    • 2,3-Dihydroxypropyl acetate and related compounds are used in the efficient acetylation of alcohols, phenols, and amines under solvent-free conditions, highlighting their role in green chemistry (Reddy et al., 2006).
    • The compound finds use in the enantiodivergent synthesis of erythro-sphingosines, indicating its role in producing biologically active molecules (Merino, Jiménez, & Tejero, 2006).
  • Biotechnology and Biochemistry :

    • In biotechnology, it is used for the production of 3-hydroxypropionic acid from acetate using genetically engineered bacteria, demonstrating its potential in bio-based chemical production (Lama et al., 2020).
    • 2,3-Dihydroxypropyl acetate is involved in the microbial upgrading of acetate into 2,3-butanediol and acetoin, which are valuable in the production of fuel and chemicals (Novak, Kutscha, & Pflügl, 2020).

properties

IUPAC Name

2,3-dihydroxypropyl acetate
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InChI

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
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InChI Key

KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(CO)O
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Molecular Formula

C5H10O4
Record name ACETIN
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DSSTOX Substance ID

DTXSID4041579
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Molecular Weight

134.13 g/mol
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Physical Description

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline]
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Boiling Point

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG
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Flash Point

greater than 201.2 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE
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Density

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C
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Vapor Pressure

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C
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Impurities

OFTEN CONTAMINATED WITH GLYCERIN.
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Product Name

2,3-Dihydroxypropyl acetate

Color/Form

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid

CAS RN

26446-35-5, 106-61-6, 1335-58-6
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Melting Point

FP: -78 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
SS Yang, C Ming-Jen, C Hing-Yuen… - Records of Natural …, 2017 - search.proquest.com
Eight benzenoids including three new phenols, piniphenols A–C (1–3), along with five known compounds, 4-vinylphenol (4) and 4-hydroxybenzaldehyde (5), 2-methoxy-2-(4'-…
Number of citations: 5 search.proquest.com
AL Islas-Garduño, O Romero-Cerecero… - Plants, 2023 - mdpi.com
Obesity is characterized by an excessive and abnormal accumulation of fat. According to the 2022 National Health and Nutrition Survey, in Mexico, the prevalence of overweight and …
Number of citations: 0 www.mdpi.com
SS Yang, HY Chan, SY Hsieh, GF Yuan… - Planta …, 2016 - thieme-connect.com
A fungus, Porodaedalea pini (Brot.) Murrill (Phellinus pini)(Hymenochaetaceae), which causes tree diseases commonly known as “red ring rot” or “white speck”, is an important forest …
Number of citations: 0 www.thieme-connect.com
DL Roman, V Ostafe, A Isvoran - Marine Drugs, 2021 - mdpi.com
It is widely rec ognized that chitin and chitosan are potential sources of bioactive materials and that their oligosaccharides reveal various biological activities (including antimicrobial) …
Number of citations: 6 www.mdpi.com
JF Mata‐Segreda - Journal of physical organic chemistry, 2004 - Wiley Online Library
The average value of the enthalpies of activation for the acid‐catalyzed hydrolyses of ethyl 2‐hydroxypropanoate and five acetate esters with hydrogen bonding capability is 57±7 kJ …
Number of citations: 3 onlinelibrary.wiley.com
A Isha, NA Yusof, K Shaari, R Osman… - Arabian Journal of …, 2020 - Elsevier
An approach to metabolomics profiling of non-infected and Ganoderma boninense (G. boninsense) infected oil palm roots crude extracts that utilize gas chromatography-mass …
Number of citations: 12 www.sciencedirect.com
CS Lee, MK Aroua, W Daud, P Cognet, YP Lucchese… - 2015 - eprints.um.edu.my
In this study, electrochemical valorization of glycerol was conductedin a two-compartmentelectrolysis cell. This novel method consisted of two steps; glycerol was first treated by …
Number of citations: 2 eprints.um.edu.my
CX You, SS Guo, WJ Zhang, ZF Geng, JY Liang, N Lei… - Molecules, 2017 - mdpi.com
Sixteen compounds were isolated from the leaves and stems of Murraya tetramera Huang. Based on the NMR and MS spectral results, the structures were determined. It was confirmed …
Number of citations: 12 www.mdpi.com
M Friedrich, AI Savchenko, A Wächtler… - European Journal of …, 2003 - Wiley Online Library
5‐Methylene‐2‐oxo[1,3,2]dioxathiane (2) was obtained in 91% yield from 2‐methylenepropane‐1,3‐diol (1) and thionyl chloride. The cyclic sulfite 2 reacts with a variety of nucleophiles …
M Sivakumar, D Chamundeeswari - International Journal of …, 2016 - academia.edu
Glycosmis pentaphylla is one of the medicinally important plants belonging to the family Rutaceae, commonly Nnown as “Anam or Panal” in Tamil. Traditionally, leaves are useful in …
Number of citations: 5 www.academia.edu

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